Plumbane, phenyltris(dodecanoyloxy)-

Description

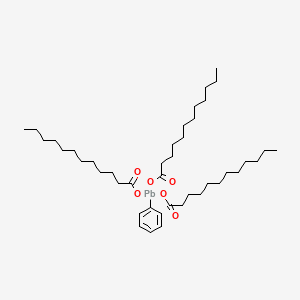

Plumbane, phenyltris(dodecanoyloxy)- (IUPAC name) is an organolead compound characterized by a central lead atom bonded to a phenyl group and three dodecanoyloxy (laurate) chains. The compound is also known as phenyllead trilaurate or tris(lauroyloxy)phenylplumbane . Notably, organolead compounds are historically significant but are now heavily regulated due to toxicity concerns .

Properties

CAS No. |

3268-27-7 |

|---|---|

Molecular Formula |

C42H74O6Pb |

Molecular Weight |

882 g/mol |

IUPAC Name |

[di(dodecanoyloxy)-phenylplumbyl] dodecanoate |

InChI |

InChI=1S/3C12H24O2.C6H5.Pb/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1;/h3*2-11H2,1H3,(H,13,14);1-5H;/q;;;;+3/p-3 |

InChI Key |

UZAUHLCZKXKVBV-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Pb](C1=CC=CC=C1)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Plumbane, phenyltris(dodecanoyloxy)- typically involves the reaction of lead compounds with phenyltris(dodecanoyloxy) reagents. One common method involves the use of lead(II) nitrate and sodium borohydride as starting materials. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Plumbane, phenyltris(dodecanoyloxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may result in the formation of lead hydrides.

Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Plumbane, phenyltris(dodecanoyloxy)- has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead-containing compounds.

Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding the interactions of lead-based compounds with biological molecules.

Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in diagnostic imaging and as a therapeutic agent.

Mechanism of Action

The mechanism of action of Plumbane, phenyltris(dodecanoyloxy)- involves its interaction with molecular targets and pathways within a system. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares phenyltris(dodecanoyloxy)plumbane with key organolead compounds:

Key Differences and Implications

- Substituent Effects: Phenyl vs. Alkyl Groups: Phenyl groups (as in tetraphenylplumbane) enhance aromatic stability and UV resistance, whereas alkyl chains (e.g., ethyl in tetraethyl lead) increase volatility and reactivity . Dodecanoyloxy Chains: The long laurate chains in phenyltris(dodecanoyloxy)plumbane confer superior lipophilicity compared to acetate or methyl groups, making it more compatible with polymers or oils .

- Bioactivity and Toxicity: While laurate-containing compounds (e.g., 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid) exhibit antibacterial activity , organolead derivatives like phenyltris(dodecanoyloxy)plumbane are primarily toxic due to lead’s neurotoxic effects rather than antimicrobial utility.

- Thermodynamic Properties: Tetraphenylplumbane has a documented sublimation enthalpy of 151 kJ/mol at 446 K , whereas data for phenyltris(dodecanoyloxy)plumbane is absent, highlighting a research gap.

Industrial and Research Relevance

- Historical Context: Tetraethyl lead’s phase-out underscores the shift toward less toxic alternatives, though niche applications of organolead compounds persist in specialized materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.